2-Dimethylamino-isonicotinic acid

Catalog No.
S725737
CAS No.
77314-81-9
M.F
C8H10N2O2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Dimethylamino-isonicotinic acid

CAS Number

77314-81-9

Product Name

2-Dimethylamino-isonicotinic acid

IUPAC Name

2-(dimethylamino)pyridine-4-carboxylic acid

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c1-10(2)7-5-6(8(11)12)3-4-9-7/h3-5H,1-2H3,(H,11,12)

InChI Key

ONNSLUVHHJGCMH-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=CC(=C1)C(=O)O

Canonical SMILES

CN(C)C1=NC=CC(=C1)C(=O)O

Synthesis and Chemical Properties:

2-Dimethylamino-isonicotinic acid, also known as DMIA, is a small organic molecule with the chemical formula C₈H₁₀N₂O₂. It is a white crystalline solid that is soluble in water and various organic solvents. The synthesis of DMIA involves the reaction of 2-aminopyridine with dimethylacetamide in the presence of a strong base [].

Applications in Proteomics:

DMIA finds application in the field of proteomics, which is the study of proteins. It is primarily used as a biochemical probe for protein–protein interactions (PPIs) []. PPIs play a crucial role in various cellular processes, and understanding these interactions is essential for deciphering biological functions and developing therapeutics for diseases.

Mechanism of Action in PPI Studies:

The mechanism by which DMIA functions as a PPI probe involves its ability to covalently bind to cysteine residues present in proteins. Cysteines are amino acids containing reactive thiol groups (–SH) that can undergo chemical modifications. DMIA reacts with these thiol groups, forming a stable covalent bond with the cysteine residues [].

Advantages of Using DMIA:

Several advantages make DMIA a valuable tool in PPI studies:

  • Specificity: DMIA exhibits selectivity towards free cysteines over other amino acids, minimizing non-specific binding [].
  • Cell permeability: DMIA readily penetrates cell membranes, allowing it to interact with proteins within living cells [].
  • Compatibility with different techniques: DMIA can be used in conjunction with various experimental techniques, including mass spectrometry and affinity chromatography, enabling the identification and characterization of protein complexes [].

Limitations and Future Directions:

Despite its advantages, DMIA also has limitations. One challenge is that, while selective for free cysteines, it might potentially react with other reactive groups present in proteins, leading to false-positive interactions. Additionally, DMIA might not be effective for studying interactions involving proteins that lack accessible cysteine residues [].

2-Dimethylamino-isonicotinic acid is a chemical compound with the molecular formula C8H10N2O2C_8H_{10}N_2O_2 and a molecular weight of approximately 166.18 g/mol. It is characterized by a pyridine ring substituted with a dimethylamino group and a carboxylic acid functional group. This compound is also known as 2-(dimethylamino)pyridine-4-carboxylic acid and has the CAS number 77314-81-9. Its physical properties include a density of 1.247 g/cm³, a boiling point of 414.2°C at 760 mmHg, and a flash point of 204.3°C .

  • Safety information is not readily available. However, similar pyridine derivatives can have irritant or corrosive properties (3).
  • As with any unknown compound, it's advisable to handle DMIA with caution and appropriate personal protective equipment.

  • Oxidation: The compound can be oxidized to form N-oxides using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert functional groups, such as nitro groups to amine groups, typically using catalysts like palladium on carbon in the presence of hydrogen gas.
  • Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under basic conditions .

Research indicates that 2-Dimethylamino-isonicotinic acid exhibits biological activity primarily through its interaction with nicotinic acid receptors. It has been investigated for potential therapeutic effects, particularly in modulating these receptors, which play critical roles in various physiological processes including cellular metabolism and gene expression . Additionally, it has been explored as a ligand in biochemical assays, highlighting its relevance in biological research.

The synthesis of 2-Dimethylamino-isonicotinic acid typically involves the following steps:

  • Starting Materials: Nicotinic acid and 2-(dimethylamino)ethylamine are used as the primary reactants.
  • Activation: The carboxyl group of nicotinic acid is activated using coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).
  • Coupling Reaction: The activated nicotinic acid reacts with 2-(dimethylamino)ethylamine to form the desired product.
  • Purification: The resulting compound is purified through recrystallization or chromatography techniques .

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity through automated systems.

2-Dimethylamino-isonicotinic acid has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: The compound is studied for its potential roles as a ligand in biochemical assays.
  • Medicine: It is explored for therapeutic applications, particularly related to nicotinic acid receptor modulation.
  • Industry: The compound is utilized in developing novel materials and catalysts .

The interaction studies of 2-Dimethylamino-isonicotinic acid primarily focus on its binding affinity to nicotinic receptors. These studies reveal how the compound influences receptor activity, which can lead to alterations in various cellular pathways and physiological responses. Understanding these interactions is crucial for developing potential therapeutic agents targeting nicotinic receptors .

Several compounds share structural similarities with 2-Dimethylamino-isonicotinic acid, each exhibiting unique properties:

Compound NameCAS NumberSimilarity Index
Nicotinic Acid54-11-50.85
Nicotinamide98-92-00.82
2-(Dimethylamino)nicotinic Acid242667160.96
Methyl 2-(dimethylamino)isonicotinateNot available0.91
2-(m-Tolylamino)isonicotinic AcidNot available0.91
2-(Phenylamino)isonicotinic AcidNot available0.91
2-(p-Tolylamino)isonicotinic AcidNot available0.91
2-(Dimethylamino)quinoline-4-carboxylic AcidNot available0.90

Uniqueness

The uniqueness of 2-Dimethylamino-isonicotinic acid lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds. Its ability to modulate nicotinic receptors makes it particularly interesting for further research and potential applications in medicinal chemistry .

XLogP3

0.8

Wikipedia

2-Dimethylamino-isonicotinic acid

Dates

Modify: 2023-08-15

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